molecular formula C9H6BrNO3 B1413365 2-Bromo-3-cyano-4-methoxybenzoic acid CAS No. 1805413-78-8

2-Bromo-3-cyano-4-methoxybenzoic acid

Cat. No.: B1413365
CAS No.: 1805413-78-8
M. Wt: 256.05 g/mol
InChI Key: DTPCLVGVCWKEOB-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-4-methoxybenzoic acid is a substituted benzoic acid derivative featuring a bromine atom at position 2, a cyano group at position 3, and a methoxy group at position 4.

Properties

IUPAC Name

2-bromo-3-cyano-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-7-3-2-5(9(12)13)8(10)6(7)4-11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPCLVGVCWKEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-cyano-4-methoxybenzoic acid typically involves the bromination of 3-cyano-4-methoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-cyano-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

2-Bromo-3-cyano-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-4-methoxybenzoic acid depends on its interaction with molecular targets. For instance, in biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The presence of the cyano and methoxy groups can enhance its binding affinity and specificity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with target molecules.

Comparison with Similar Compounds

Comparison with Bromo-Substituted Benzoic Acid Derivatives

Structural and Functional Group Analysis

The target compound differs from bromo-methylbenzoic acids () in substituent type and position:

Compound Substituents (Positions) Functional Groups Molecular Weight CAS RN Melting Point Price (per 5g)
2-Bromo-5-methylbenzoic acid 2-Br, 5-CH₃ COOH, Br, CH₃ 215.04 6967-82-4 N/A JPY30,000/10g
4-Bromo-2-methylbenzoic acid 4-Br, 2-CH₃ COOH, Br, CH₃ 215.04 68837-59-2 181°C JPY7,000/5g
Target Compound 2-Br, 3-CN, 4-OCH₃ COOH, Br, CN, OCH₃ ~260.03* N/A N/A N/A

Key Differences :

  • Substituent Effects: The cyano group (CN) in the target compound is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid (COOH) compared to methyl-substituted analogs (electron-donating CH₃) .
  • Positional Isomerism : The 4-methoxy group in the target may improve solubility in polar solvents compared to methyl-substituted derivatives .
  • Cost Factors : Bromo-methylbenzoic acids vary in price (e.g., JPY7,000/5g for 4-Bromo-2-methylbenzoic acid), suggesting synthesis complexity influenced by substituent positions .

Comparison with Methoxy-Containing Bromo Intermediates

Key Differences :

  • Acidity: The carboxylic acid in the target compound enables deprotonation for nucleophilic reactions, unlike the ketone group in 2-Bromo-4'-methoxyacetophenone.
  • Applications: The acetophenone derivative is restricted to controlled industrial use, while the target’s COOH and CN groups may expand utility in coupling reactions or drug synthesis .

Comparison with Amino/Ester Derivatives

lists bromo-methoxy compounds with amino or ester groups, offering contrasting reactivity:

Compound Functional Groups Similarity Score CAS RN
2-Amino-5-bromo-3-methoxybenzoic acid NH₂, Br, OCH₃, COOH 0.76 169045-04-9
Methyl 4-amino-5-bromo-2-methoxybenzoate NH₂, Br, OCH₃, COOCH₃ 0.75 328400-86-8
Target Compound Br, CN, OCH₃, COOH N/A N/A

Key Differences :

  • Basicity: Amino-substituted derivatives (e.g., 2-Amino-5-bromo-3-methoxybenzoic acid) can undergo diazotization, whereas the target’s CN group may favor nucleophilic additions .
  • Ester Hydrolysis: The methyl ester in analogs (e.g., Methyl 4-amino-5-bromo-2-methoxybenzoate) can be hydrolyzed to COOH, a pathway irrelevant to the target’s structure .

Table 1: Structural and Functional Group Comparison

Compound Type Key Substituents Functional Groups Notable Properties
Bromo-Methylbenzoic Acids Br, CH₃ COOH, Br, CH₃ Lower acidity, variable solubility
Methoxy-Bromo Acetophenone Br, OCH₃, C=O Ketone, Br, OCH₃ Industrial intermediate use
Amino/Ester Derivatives Br, NH₂, OCH₃, COOCH₃ COOH/NH₂, Br, OCH₃ Basic reactivity, ester hydrolysis
Target Compound Br, CN, OCH₃ COOH, Br, CN, OCH₃ High acidity, versatile synthesis potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-3-cyano-4-methoxybenzoic acid
Reactant of Route 2
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2-Bromo-3-cyano-4-methoxybenzoic acid

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